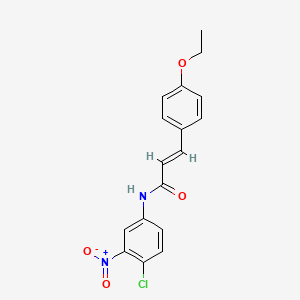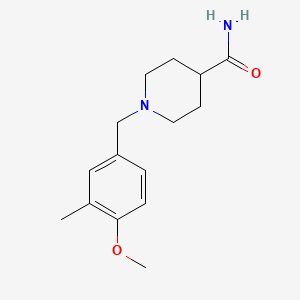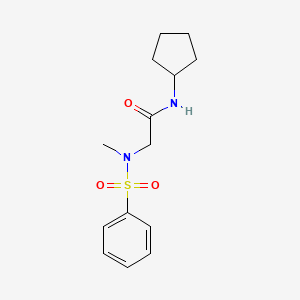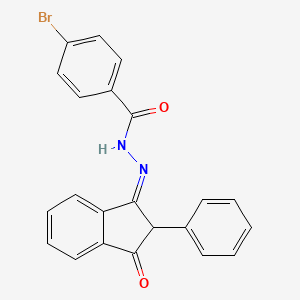
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. CNPA has been found to have various biochemical and physiological effects on the human body, making it an important subject of study in the field of biochemistry and pharmacology.
作用機序
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is a substrate for epoxide hydrolases, which catalyze the hydrolysis of epoxides to form diols. The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide involves the formation of a covalent bond between the epoxide and the enzyme, followed by the hydrolysis of the epoxide to form a diol.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been found to have various biochemical and physiological effects on the human body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been shown to inhibit the activity of epoxide hydrolases, which can lead to the accumulation of epoxides in the body. This can have toxic effects on the body, as epoxides are known to be carcinogenic and mutagenic.
実験室実験の利点と制限
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has several advantages as a tool for scientific research. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is stable and easy to handle, making it a convenient substrate for enzyme assays. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is also readily available and relatively inexpensive. However, N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has some limitations as well. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is not a physiological substrate for epoxide hydrolases, which can limit its relevance to the study of the metabolism of drugs and toxins in the body.
将来の方向性
There are several future directions for research involving N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide. One area of research is the development of new inhibitors of epoxide hydrolases based on the structure of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide. Another area of research is the study of the metabolism of drugs and toxins in the body using more physiologically relevant substrates for epoxide hydrolases. Additionally, the use of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide in the development of new drugs and therapies is an area of potential future research.
合成法
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is synthesized through a series of chemical reactions starting with 4-chloro-3-nitroaniline and 4-ethoxyphenylacetic acid. The reaction involves the use of various reagents and catalysts, and the final product is purified through recrystallization.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been used extensively in scientific research as a tool to study the biochemical and physiological effects of various compounds on the human body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is commonly used as a substrate for enzymes such as epoxide hydrolases, which are involved in the metabolism of various drugs and toxins in the body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has also been used to study the mechanism of action of various drugs and toxins.
特性
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-24-14-7-3-12(4-8-14)5-10-17(21)19-13-6-9-15(18)16(11-13)20(22)23/h3-11H,2H2,1H3,(H,19,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYNCFWFLHCOL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)
![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)






